molecular formula C26H27NO8S B2764082 ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate CAS No. 476365-59-0

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2764082
CAS No.: 476365-59-0
M. Wt: 513.56
InChI Key: WEZPMAOTTKGPLB-UHFFFAOYSA-N
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Description

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a structurally complex thiophene derivative. Its core structure comprises a thiophene ring substituted with:

  • A 2H-1,3-benzodioxol-5-ylmethyl group at position 5, which may enhance lipophilicity and metabolic stability.
  • A methyl group at position 4 and an ethyl carboxylate at position 3, influencing solubility and crystallinity.

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO8S/c1-6-33-26(29)22-14(2)21(10-15-7-8-17-18(9-15)35-13-34-17)36-25(22)27-24(28)16-11-19(30-3)23(32-5)20(12-16)31-4/h7-9,11-12H,6,10,13H2,1-5H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZPMAOTTKGPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the thiophene ring: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution.

    Introduction of the benzodioxole group: This step often involves a palladium-catalyzed cross-coupling reaction.

    Attachment of the trimethoxybenzoyl group: This is usually achieved through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate exhibit promising anticancer properties. The compound is included in several screening libraries aimed at identifying new anticancer agents. For instance, it is part of the Anticancer Library, which comprises over 62,000 compounds designed for high-throughput screening against various cancer cell lines .

Table 1: Anticancer Screening Data

Compound NameLibrary TypeNumber of Compounds
This compoundAnticancer Library62,698
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3,4,5-trimethoxybenzoyl)amino thiophene-3-carboxylateRepresentative Compounds Library286,253

Dermatological Applications

Before introducing any new compound into cosmetic or dermatological products, extensive safety and efficacy studies are required. These studies often involve in vivo testing on human subjects to evaluate the compound's effects on skin hydration and irritation potential .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of compounds similar to this compound against various cancer cell lines. The study employed a combination of cell viability assays and molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression.

Case Study 2: Dermal Absorption Studies

Another study focused on the dermal absorption characteristics of thiophene derivatives in topical formulations. The results indicated that the compound could effectively penetrate the stratum corneum and reach deeper skin layers without causing significant irritation or adverse reactions.

Mechanism of Action

The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of benzodioxole and trimethoxyphenyl moieties. Key comparisons include:

Table 1: Structural and Functional Comparison of Thiophene Derivatives
Compound Name Substituents (Thiophene Positions) Key Features Synthesis Method (Reference)
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate 2: 3,4,5-Trimethoxybenzamido; 5: Benzodioxolylmethyl High lipophilicity; potential for hydrogen bonding Hydrazide coupling under reflux
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2: Benzamido; 4–7: Saturated cyclohexane ring Reduced aromaticity; improved solubility Cyclocondensation
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate 3: 5-Methylthiophene; 5: Methyl Isoxazole-thiophene hybrid; enhanced metabolic stability Oxone®-mediated cyclization
Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate 2: Aminoethyl-diethoxyphenyl; 4: Chloromethyl Electrophilic chloromethyl group; potential for further functionalization Multi-step alkylation

Key Findings from Comparative Analysis

The benzodioxolylmethyl group may confer resistance to oxidative metabolism, extending half-life compared to simpler aryl substituents .

Synthetic Complexity :

  • The target compound requires multi-step synthesis, including hydrazide coupling under reflux conditions , whereas simpler thiophene esters (e.g., ) utilize Oxone®-mediated cyclization for efficiency.

Crystallinity and Solubility :

  • The ethyl carboxylate group enhances crystallinity, as seen in related structures resolved via SHELX .
  • Methyl and benzodioxole substituents reduce aqueous solubility compared to tetrahydrobenzothiophene derivatives .

Biological Activity

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic implications based on various research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a thiophene core with multiple functional groups, contributing to its diverse biological activities. The synthesis typically involves several steps including:

  • Preparation of Intermediates : The synthesis begins with the formation of benzodioxole and thiophene derivatives.
  • Coupling Reactions : Amide bond formation links the components.
  • Final Esterification : The ethyl group is introduced through esterification reactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value ranging from 23.2 to 49.9 μM for different derivatives of related compounds, indicating potent cytotoxic activity against breast cancer cells (MCF-7) .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (μM)Cell Line
Compound A23.2MCF-7
Compound B49.9MCF-7
Compound C52.9MCF-7

The mechanism through which this compound exerts its effects involves modulation of several signaling pathways:

  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : Flow cytometry analyses have shown that the compound causes G2/M and S-phase cell cycle arrest, leading to reduced proliferation of cancer cells .

In Vivo Studies

In vivo studies further support the antitumor efficacy of this compound. For example, in a xenograft model using SEC-bearing mice, the administration of the compound resulted in a significant reduction in tumor mass compared to controls treated with standard chemotherapeutics like 5-Fluorouracil (5-FU). The results indicated a tumor weight decrease by approximately 54% when treated with this compound .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically employs the Gewald reaction to construct the thiophene core, followed by sequential functionalization. Key steps include:

  • Thiophene ring formation : Reacting ethyl cyanoacetate with sulfur and ketones (e.g., acetoacetanilide) under microwave or reflux conditions .
  • Substituent introduction : The benzodioxolylmethyl group is introduced via alkylation, while the trimethoxybenzamido moiety is added through coupling reactions (e.g., EDCI/HOBt-mediated amidation) .
  • Critical parameters : Solvent polarity (DMF for amidation), temperature control (0–5°C for sensitive steps), and catalyst selection (e.g., triethylamine for deprotonation) significantly affect yield (50–75% reported) and purity (>95% by HPLC) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

A multi-technique approach is required:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene C-2/C-5 shifts at δ 120–130 ppm) and ester functionality (δ 4.2–4.4 ppm for ethyl group) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 570.15) and detects impurities .
  • Chromatography : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, 90% acetonitrile eluent) monitor reaction progress and purity .

Advanced Research Questions

Q. How do structural modifications at the C-2 (benzamido) and C-5 (benzodioxolylmethyl) positions affect bioactivity and target selectivity?

Structure-activity relationship (SAR) studies reveal:

  • C-2 trimethoxybenzamido group : Critical for tubulin binding; replacing methoxy with halogen (e.g., Cl) reduces antiproliferative activity by 60% in HeLa cells .
  • C-5 benzodioxolylmethyl group : Enhances lipophilicity (logP = 3.2), improving blood-brain barrier penetration. Substitution with bulkier groups (e.g., naphthyl) decreases solubility but increases kinase inhibition (IC50 = 0.8 μM vs. 2.1 μM for parent compound) .
  • Methodological approach : Use molecular docking (AutoDock Vina) and in vitro assays (tubulin polymerization inhibition) to correlate substituent effects with activity .

Q. How can contradictory data on cytotoxicity across studies be resolved?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7) and protocols (e.g., MTT assay at 48h incubation) .
  • Orthogonal purity analysis : Combine HPLC with elemental analysis to rule out trace solvents (e.g., DMF) or byproducts influencing results .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to account for variability in cellular metabolite profiles .

Experimental Design and Data Analysis

Q. What in vitro models are most suitable for evaluating this compound’s anti-inflammatory potential?

Prioritize models mimicking disease-relevant pathways:

  • NF-κB inhibition : LPS-stimulated RAW 264.7 macrophages, measuring IL-6 suppression (ELISA) at 10 μM .
  • COX-2 selectivity : Compare IC50 values against COX-1/COX-2 isoforms using recombinant enzyme assays (e.g., Cayman Chemical kits) .
  • Data interpretation : Normalize results to reference inhibitors (e.g., celecoxib for COX-2) and validate with Western blotting for protein expression .

Q. How can computational methods optimize derivatization strategies for enhanced pharmacokinetics?

  • ADMET prediction : Use SwissADME to forecast bioavailability (e.g., %F = 65–70%) and toxicity (AMES test alerts for mutagenicity) .
  • Dynamics simulations : Run 100 ns MD simulations (GROMACS) to assess target binding stability (RMSD < 2 Å for tubulin-compound complexes) .
  • Fragment-based design : Replace labile ester groups (e.g., ethyl → tert-butyl) to improve metabolic stability while retaining potency .

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